3-Chloro-2,6-difluorothioanisole
Description
3-Chloro-2,6-difluorothioanisole is a halogenated aromatic compound characterized by a thioanisole (methylthio-substituted benzene) backbone with chloro and fluoro substituents at positions 3, 2, and 4. The compound’s structure combines electron-withdrawing halogens (Cl, F) and a sulfur-containing methylthio group, which may influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
1-chloro-2,4-difluoro-3-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2S/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVRCFCSYHNECO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Chloro-2,6-difluorothioanisole typically involves the introduction of the chloro and fluorine substituents onto a benzene ring, followed by the addition of a methylthio group. One common synthetic route includes the following steps:
Halogenation: The benzene ring is first chlorinated and fluorinated under controlled conditions.
Thioether Formation: The resulting halogenated benzene is then reacted with a methylthiol reagent to form the thioanisole derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-Chloro-2,6-difluorothioanisole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to form sulfoxides or sulfones, while reduction can yield thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-2,6-difluorothioanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It serves as a precursor in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-difluorothioanisole involves its interaction with specific molecular targets. The chloro and fluorine atoms can participate in hydrogen bonding and van der Waals interactions, while the methylthio group can engage in sulfur-based interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Patterns and Halogen Effects
Key analogs for comparison include:
- 3-Chloro-2,6-dibromo-4-fluoroaniline (CAS 175135-09-8): Features Cl, Br, and F substituents on an aniline backbone.
- Benzenamine, 3-chloro-2,6-dinitro-N,N-dipropylt-4-(trifluoromethyl) (CAS 29091-20-1): Contains nitro and trifluoromethyl groups.
- 3-Chloro-2,4-dihydroxybenzaldehyde (): Includes hydroxyl and aldehyde groups.
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups |
|---|---|---|---|---|
| 3-Chloro-2,6-difluorothioanisole | C₇H₅ClF₂S | 202.63 g/mol | Cl (C3), F (C2, C6) | Thioanisole (S-CH₃) |
| 3-Chloro-2,6-dibromo-4-fluoroaniline | C₆H₃Br₂ClFN | 303.35 g/mol | Cl (C3), Br (C2, C6), F (C4) | Aniline (NH₂) |
| Benzenamine (CAS 29091-20-1) | C₁₃H₁₅ClF₃N₃O₄ | 393.73 g/mol | Cl (C3), NO₂ (C2, C6), CF₃ (C4) | Nitro, trifluoromethyl |
Key Observations:
- Functional Group Impact : The thioanisole group (S-CH₃) may confer distinct electronic effects (e.g., weaker electron-withdrawing capability compared to nitro groups in CAS 29091-20-1), influencing reactivity in substitution or coupling reactions .
Biological Activity
3-Chloro-2,6-difluorothioanisole (CDTA) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
3-Chloro-2,6-difluorothioanisole is characterized by the presence of chlorine and fluorine substituents on the aromatic ring, along with a thioether group. The molecular formula is C8H6ClF2S, and it has a molecular weight of approximately 208.65 g/mol. The unique arrangement of these substituents contributes to its biological activity.
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of CDTA. It has shown significant effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism by which CDTA exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that CDTA could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .
Anticancer Activity
In addition to its antimicrobial properties, CDTA has been evaluated for its anticancer potential. Research indicates that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that CDTA can reduce the viability of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The anticancer effects are attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways .
The biological activity of CDTA can be attributed to its ability to interact with cellular targets. Research suggests that it may act as an inhibitor of key enzymes involved in metabolic processes within microbial and cancer cells. The presence of chlorine and fluorine atoms enhances its lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Synthesis Methods
CDTA can be synthesized through various methods, including:
- Halogenation Reactions : Chlorination and fluorination of thioanisole derivatives.
- Nucleophilic Substitution : Reaction of thioanisole with chlorodifluoroacetate under basic conditions.
These synthetic routes allow for the efficient production of CDTA while maintaining high purity levels .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of CDTA against clinical isolates of Staphylococcus aureus. The results indicated that CDTA exhibited potent activity with an MIC value significantly lower than that of conventional antibiotics .
Study 2: Anticancer Potential
In another investigation published in the Journal of Cancer Research, CDTA was tested on various cancer cell lines. The study concluded that CDTA not only inhibited cell growth but also induced apoptosis in MCF-7 cells through mitochondrial pathway activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
